molecular formula C18H16ClN3O4S B3980862 4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B3980862
M. Wt: 405.9 g/mol
InChI Key: HEUXOHLXFVZFTC-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenoxy group, a nitro-substituted benzothiazole, and a butanamide linkage. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

  • Synthesis of the Benzothiazole Intermediate: : The next step involves the nitration of 2-aminobenzothiazole to form 6-nitro-2-aminobenzothiazole. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.

  • Coupling Reaction: : The final step involves the coupling of the phenoxy intermediate with the benzothiazole intermediate. This is done by reacting 4-chloro-2-methylphenol with 6-nitro-2-aminobenzothiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.

  • Reduction: : The nitro group on the benzothiazole ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The chlorine atom on the phenoxy ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 4-(4-chloro-2-carboxyphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide.

    Reduction: 4-(4-chloro-2-methylphenoxy)-N-(6-amino-1,3-benzothiazol-2-yl)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group on the benzothiazole ring can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. The phenoxy and butanamide moieties may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-2-methylphenoxy)-N-(1,3-benzothiazol-2-yl)butanamide: Lacks the nitro group, which may result in different biological activities.

    4-(4-chloro-2-methylphenoxy)-N-(6-amino-1,3-benzothiazol-2-yl)butanamide: The amino group instead of the nitro group can alter the compound’s reactivity and interactions with biological targets.

    4-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide: The methyl group instead of the nitro group can affect the compound’s physical and chemical properties.

Uniqueness

The presence of both the nitro group on the benzothiazole ring and the chlorinated phenoxy group makes 4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-11-9-12(19)4-7-15(11)26-8-2-3-17(23)21-18-20-14-6-5-13(22(24)25)10-16(14)27-18/h4-7,9-10H,2-3,8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUXOHLXFVZFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
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4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
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4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
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4-(4-chloro-2-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

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